molecular formula C10H15N3O2 B8495830 6-methoxy-2-morpholin-4-ylpyridin-3-amine

6-methoxy-2-morpholin-4-ylpyridin-3-amine

Cat. No.: B8495830
M. Wt: 209.24 g/mol
InChI Key: GGHRDFSPEIUMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-morpholin-4-ylpyridin-3-amine is a chemical compound with the molecular formula C10H15N3O2. It is known for its unique structure, which includes a methoxy group, a morpholine ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-morpholin-4-ylpyridin-3-amine typically involves the reaction of 2-methoxypyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the 2-methoxypyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-morpholin-4-ylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

6-methoxy-2-morpholin-4-ylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methoxy-2-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-morpholin-4-ylpyridin-3-amine is unique due to the presence of both the methoxy group and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-methoxy-2-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H15N3O2/c1-14-9-3-2-8(11)10(12-9)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3

InChI Key

GGHRDFSPEIUMRO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.19 g (0.026 mol) of the product 4-(6-methoxy-3-nitropyrid-2-yl)morpholine synthesized according to the above procedure, 50 ml of ethanol, 20 ml of cyclohexene and 2 g of palladium-on-charcoal were placed in a fully equipped round-bottomed flask.
[Compound]
Name
product
Quantity
6.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
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Reaction Step Four

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